molecular formula C18H26O B14651330 2-Benzyl-1-cyclopentylhexan-1-one CAS No. 50395-63-6

2-Benzyl-1-cyclopentylhexan-1-one

Cat. No.: B14651330
CAS No.: 50395-63-6
M. Wt: 258.4 g/mol
InChI Key: ZDRMTWOGTRVAEC-UHFFFAOYSA-N
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Description

2-Benzyl-1-cyclopentylhexan-1-one is an organic compound characterized by a cyclopentyl ring attached to a hexanone backbone with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-cyclopentylhexan-1-one typically involves the alkylation of cyclopentanone with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-cyclopentylhexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-Benzyl-1-cyclopentylhexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-cyclopentylhexan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzyl group can enhance the compound’s ability to cross cell membranes, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-1-cyclopentylhexan-1-one is unique due to the combination of a cyclopentyl ring and a benzyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

50395-63-6

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

2-benzyl-1-cyclopentylhexan-1-one

InChI

InChI=1S/C18H26O/c1-2-3-11-17(14-15-9-5-4-6-10-15)18(19)16-12-7-8-13-16/h4-6,9-10,16-17H,2-3,7-8,11-14H2,1H3

InChI Key

ZDRMTWOGTRVAEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1=CC=CC=C1)C(=O)C2CCCC2

Origin of Product

United States

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